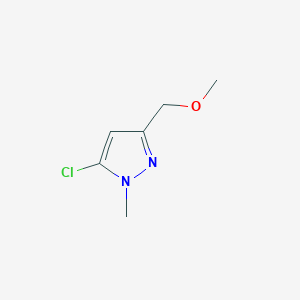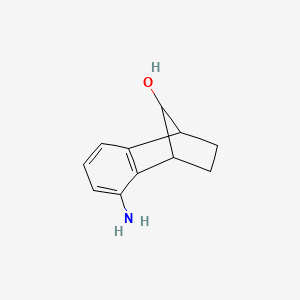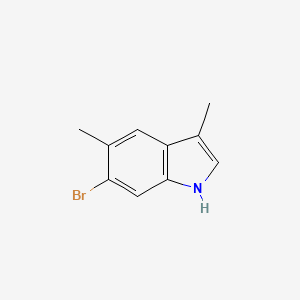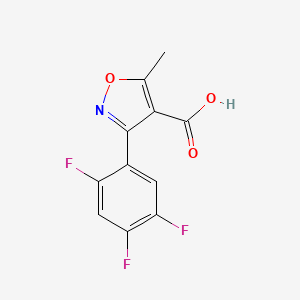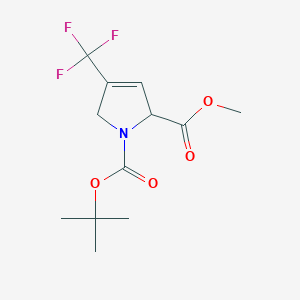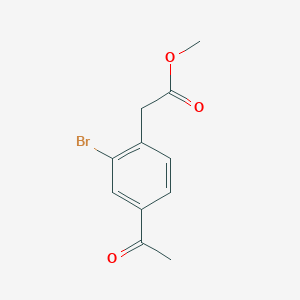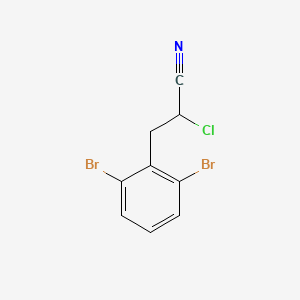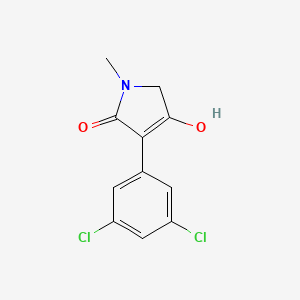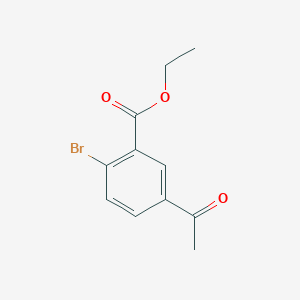
Ethyl 5-acetyl-2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-acetyl-2-bromobenzoate: is an organic compound with the molecular formula C11H11BrO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an acetyl group at the 5-position and a bromine atom at the 2-position. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of Ethyl Benzoate: The synthesis of Ethyl 5-acetyl-2-bromobenzoate can start with the bromination of ethyl benzoate. This reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the 2-position of the benzene ring.
Acetylation: The next step involves the acetylation of the brominated product. This can be achieved using acetic anhydride (CH3CO)2O in the presence of a catalyst such as sulfuric acid (H2SO4) to introduce the acetyl group at the 5-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of automated systems for reagent addition and product separation can also enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Ethyl 5-acetyl-2-bromobenzoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include hydroxide ions (OH-) and amines (NH2R).
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or primary amines (RNH2) in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Major Products:
Substitution: Formation of ethyl 5-acetyl-2-hydroxybenzoate or ethyl 5-acetyl-2-aminobenzoate.
Oxidation: Formation of ethyl 5-carboxy-2-bromobenzoate.
Reduction: Formation of ethyl 5-(1-hydroxyethyl)-2-bromobenzoate.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 5-acetyl-2-bromobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and polymers. It can also be employed in the synthesis of specialty chemicals for various applications.
Wirkmechanismus
The mechanism of action of Ethyl 5-acetyl-2-bromobenzoate depends on its specific application. In general, the bromine atom and acetyl group can participate in various chemical reactions, influencing the reactivity and interaction of the compound with other molecules. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromobenzoate: Similar structure but lacks the acetyl group at the 5-position.
Ethyl 5-acetylbenzoate: Similar structure but lacks the bromine atom at the 2-position.
Ethyl 2-acetylbenzoate: Similar structure but has the acetyl group at the 2-position instead of the 5-position.
Uniqueness: Ethyl 5-acetyl-2-bromobenzoate is unique due to the presence of both the bromine atom and the acetyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The specific positioning of these groups also influences the compound’s overall reactivity and interaction with other molecules.
Eigenschaften
Molekularformel |
C11H11BrO3 |
|---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
ethyl 5-acetyl-2-bromobenzoate |
InChI |
InChI=1S/C11H11BrO3/c1-3-15-11(14)9-6-8(7(2)13)4-5-10(9)12/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
PWFRAHRJXQBZBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


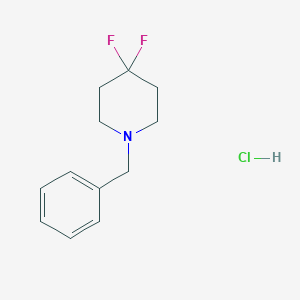
![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)

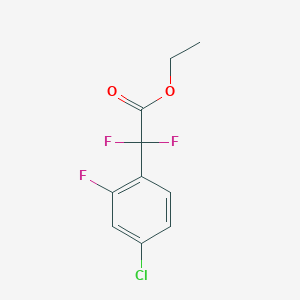
![(S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile](/img/structure/B13680248.png)
![(3R,4S,5S)-4-[(S)-2-(Cbz-amino)-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic Acid](/img/structure/B13680253.png)
